Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide

Overview

Description

Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide is a useful research compound. Its molecular formula is C24H29N5O5S and its molecular weight is 499.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

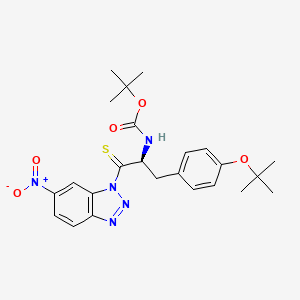

Boc-ThionoTyr(tBu)-1-(6-nitro)benzotriazolide is a synthetic compound characterized by its unique molecular structure, which includes a Boc-protected thioamide , a tert-butyl group , and a 6-nitrobenzotriazole moiety . This compound is primarily utilized in chemical and biological research due to its reactivity and potential applications in peptide synthesis and enzyme studies.

- IUPAC Name : tert-butyl N-[(2S)-1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate

- Molecular Formula : C₂₁H₂₃N₅O₅S

- Molecular Weight : 457.51 g/mol

- CAS Number : 272442-17-8

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles, particularly in enzymatic reactions. The thioester functionality allows for the formation of stable thioester linkages, which are crucial in various biochemical processes, including:

- Peptide Bond Formation : Acts as a coupling reagent in peptide synthesis.

- Enzyme Interaction : Inhibits or modifies enzyme activity through covalent modification.

Enzymatic Studies

Research has shown that this compound can interact with specific enzymes, leading to alterations in their activity. For instance, studies have indicated that the compound can inhibit serine proteases, which are critical in many biological pathways. The nitro group may enhance the electrophilicity of the compound, facilitating its interaction with nucleophilic sites on enzymes.

Case Studies

-

Inhibition of Serine Proteases :

- A study demonstrated that this compound effectively inhibited trypsin-like serine proteases. The inhibition was characterized by a decrease in enzymatic activity measured through substrate turnover assays.

- Table 1: Inhibition Data for Serine Proteases

Compound IC50 (µM) Enzyme Target Boc-ThionoTyr(tBu)-1-(6-nitro) 5.2 Trypsin Control >100 Trypsin -

Effect on Protein Interactions :

- Another investigation focused on the compound's role in modulating protein-protein interactions within signaling pathways. The presence of the nitro group was found to influence binding affinities significantly.

Toxicological Studies

Preliminary toxicological assessments indicate that this compound exhibits low toxicity at concentrations used in typical research settings. However, further studies are necessary to fully understand its safety profile.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Boc-ThionoSer(Bzl)-1-(6-nitro)benzotriazolide | Serine instead of Tyrosine | Moderate serine protease inhibition |

| Boc-ThionoVal-1-(6-nitro)benzotriazolide | Valine instead of Tyrosine | Lower enzyme selectivity |

Properties

IUPAC Name |

tert-butyl N-[(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O5S/c1-23(2,3)33-17-10-7-15(8-11-17)13-19(25-22(30)34-24(4,5)6)21(35)28-20-14-16(29(31)32)9-12-18(20)26-27-28/h7-12,14,19H,13H2,1-6H3,(H,25,30)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWRHRQJZDOTQJ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=S)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733811 | |

| Record name | tert-Butyl [(2S)-3-(4-tert-butoxyphenyl)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272442-17-8 | |

| Record name | tert-Butyl [(2S)-3-(4-tert-butoxyphenyl)-1-(6-nitro-1H-benzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.